4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline
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Overview
Description
4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with chlorine and fluorine substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium cyanide.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroimidazoquinoxalines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including adenosine and benzodiazepine receptors, as well as phosphodiesterases.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxaline: Similar in structure but with different substitution patterns, leading to distinct biological activities.
Quinoxaline: A parent compound with a simpler structure and a wide range of derivatives with diverse applications.
Pyrrolo[1,2-a]quinoxaline: Another related compound with unique chemical properties and biological activities.
Uniqueness: 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine and fluorine substituents enhances its reactivity and potential for therapeutic applications .
Properties
Molecular Formula |
C10H5ClFN3 |
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Molecular Weight |
221.62 g/mol |
IUPAC Name |
4-chloro-9-fluoroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H5ClFN3/c11-10-8-4-13-5-15(8)9-6(12)2-1-3-7(9)14-10/h1-5H |
InChI Key |
YGQWMCWYFVXBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N3C=NC=C3C(=N2)Cl |
Origin of Product |
United States |
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